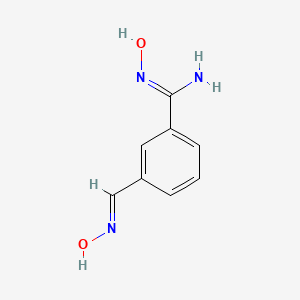
3-(Hydroxyiminomethyl)benzamidoxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxyiminomethyl)benzamidoxime is a chemical compound with the molecular formula C8H9N3O2 It is an amidoxime derivative, which means it contains both an oxime and an amide functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydroxyiminomethyl)benzamidoxime typically involves the reaction of 3-cyanobenzaldehyde with hydroxylamine hydrochloride in an ethanol-water mixture under inert atmosphere conditions. The reaction is carried out at room temperature (20-25°C) to form the intermediate oxime. This intermediate is then treated with sodium carbonate in ethanol-water mixture and heated to 78°C to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxyiminomethyl)benzamidoxime undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used to reduce amidoximes to amines.
Substitution: Nucleophiles like amines or thiols can react with this compound under basic conditions to form substituted derivatives.
Major Products Formed
Oxidation: Amides
Reduction: Amines
Substitution: Substituted benzamidoxime derivatives
Aplicaciones Científicas De Investigación
3-(Hydroxyiminomethyl)benzamidoxime has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and coordination complexes.
Industry: It can be used in the development of new materials and as a reagent in chemical processes.
Mecanismo De Acción
The mechanism of action of 3-(Hydroxyiminomethyl)benzamidoxime involves its ability to undergo oxidation and reduction reactions. In biological systems, it can be oxidized by enzymes like cytochrome P450 to release nitric oxide (NO), which has various physiological effects, including vasodilation and inhibition of platelet aggregation . The molecular targets and pathways involved include the nitric oxide signaling pathway and interactions with hemoproteins.
Comparación Con Compuestos Similares
Similar Compounds
Benzamidoxime: Similar structure but lacks the hydroxyiminomethyl group.
Hydroxybenzamidoxime: Contains a hydroxyl group on the benzene ring.
N-Hydroxybenzamidine: Similar amidoxime structure but with different substituents.
Uniqueness
3-(Hydroxyiminomethyl)benzamidoxime is unique due to the presence of both hydroxyiminomethyl and amidoxime functional groups, which confer distinct chemical reactivity and potential biological activity. Its ability to release nitric oxide upon oxidation makes it particularly valuable in medical research.
Propiedades
IUPAC Name |
N'-hydroxy-3-[(E)-hydroxyiminomethyl]benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2/c9-8(11-13)7-3-1-2-6(4-7)5-10-12/h1-5,12-13H,(H2,9,11)/b10-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCYLXPFAAMTTH-BJMVGYQFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=NO)N)C=NO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)/C(=N/O)/N)/C=N/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N,3-dimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]-1,2,4-thiadiazol-5-amine](/img/structure/B2925402.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2925403.png)


![2-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2925410.png)

![3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2925414.png)




![N'-{[3-(4-fluoro-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N-(2-methoxyethyl)ethanediamide](/img/structure/B2925419.png)
![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2925420.png)

